molecular formula C9H7ClFNO2 B12952785 N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide

N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide

Cat. No.: B12952785
M. Wt: 215.61 g/mol
InChI Key: PJNNUMXZCFVGLH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro, fluoro, and formyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide typically involves the reaction of 4-chloro-2-fluoro-5-formylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-2-fluoro-5-carboxyphenylacetamide.

    Reduction: 4-Chloro-2-fluoro-5-hydroxymethylphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-Chloro-2-fluoro-5-formylphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the formyl and acetamide groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C9H7ClFNO2

Molecular Weight

215.61 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-5-formylphenyl)acetamide

InChI

InChI=1S/C9H7ClFNO2/c1-5(14)12-9-2-6(4-13)7(10)3-8(9)11/h2-4H,1H3,(H,12,14)

InChI Key

PJNNUMXZCFVGLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C=O)Cl)F

Origin of Product

United States

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